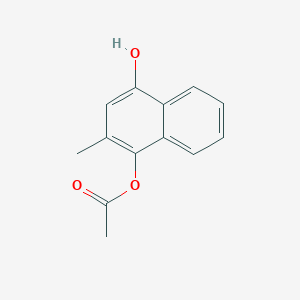

4-Hydroxy-2-methyl-1-naphthyl acetate

Beschreibung

Eigenschaften

IUPAC Name |

(4-hydroxy-2-methylnaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)16-9(2)14/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUZRBGFEWQQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310379 | |

| Record name | 4-Hydroxy-2-methyl-1-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-27-0 | |

| Record name | 2211-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-methyl-1-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-1-naphthyl acetate typically involves the esterification of 4-hydroxy-2-methyl-1-naphthol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy compound to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-methyl-1-naphthyl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The acetate ester can be reduced to yield the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents like alkyl halides or sulfonates in the presence of a base (e.g., sodium hydride) facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxo-2-methyl-1-naphthyl acetate.

Reduction: Formation of 4-hydroxy-2-methyl-1-naphthol.

Substitution: Formation of 4-alkoxy-2-methyl-1-naphthyl acetate derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-methyl-1-naphthyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-methyl-1-naphthyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The acetate ester can undergo hydrolysis to release the active hydroxy compound, which can then participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 4-Hydroxy-2-methyl-1-naphthyl acetate

- Molecular Formula : C₁₃H₁₂O₃

- Molecular Weight : 216.23 g/mol

- CAS Number : 2211-27-0 .

- Synonyms: 1-Acetoxy-4-hydroxy-2-methylnaphthalene, menadione monooctoate .

Structural Features :

The compound consists of a naphthalene backbone substituted with:

Physicochemical Properties :

- Purity : 95% .

- Storage : Stable under dry, room-temperature conditions .

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

The following table compares this compound with analogous naphthyl derivatives, esters, and phenolic compounds:

Key Research Findings and Analysis

A. Reactivity and Stability :

- Hydrolysis Sensitivity : The acetate group in This compound is susceptible to hydrolysis under acidic/basic conditions, similar to aliphatic esters like Methyl 2-hydroxyacetate . However, the aromatic naphthalene system may stabilize the ester against rapid hydrolysis compared to aliphatic analogs .

B. Solubility and Lipophilicity :

- Aromatic vs. Aliphatic Systems : The naphthalene backbone confers high lipophilicity, making This compound less water-soluble than aliphatic esters like Methyl 2-hydroxyacetate (C₃H₆O₃) .

- Functional Group Impact : The amide in 6-Hydroxy-N-methyl-1-naphthamide enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the acetate derivative .

Biologische Aktivität

4-Hydroxy-2-methyl-1-naphthyl acetate, also known as menadione monoacetate, is an organic compound with the molecular formula C13H12O3. This compound has garnered interest for its potential biological activities, particularly as a precursor in the synthesis of Vitamin K1 (phylloquinone), which is essential for blood clotting and bone health. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural features of this compound include:

- A hydroxy group at the 4-position

- A methyl group at the 2-position

- An acetate ester at the 1-position

These functional groups contribute to its reactivity and potential interactions with biological molecules. The compound's unique configuration allows it to form hydrogen bonds and engage in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their functions.

- Enzymatic Reactions : As a precursor for Vitamin K1, it may participate in enzymatic reactions critical for post-translational modifications of proteins involved in blood coagulation.

Potential Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

Anti-inflammatory Activity

Limited studies have indicated that this compound might possess anti-inflammatory properties. This activity is significant as chronic inflammation is linked to various diseases, including cancer and cardiovascular disorders.

Antimicrobial Effects

Some investigations have explored the antimicrobial potential of this compound. Although findings are preliminary, they suggest that it may inhibit the growth of certain bacteria and fungi, warranting further research into its efficacy as an antimicrobial agent.

Synthesis and Applications

This compound is synthesized through the esterification of 4-hydroxy-2-methyl-1-naphthol with acetic anhydride or acetyl chloride, often catalyzed by pyridine or sulfuric acid under reflux conditions. Its applications extend beyond biological research; it is also utilized in the production of dyes and pigments.

Comparative Studies

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features |

|---|---|

| 4-Hydroxy-1-naphthyl acetate | Similar structure but lacks the methyl group at the 2-position. |

| 2-Methyl-1-naphthyl acetate | Similar structure but lacks the hydroxy group at the 4-position. |

| 1-Naphthyl acetate | Lacks both the hydroxy and methyl groups. |

This table illustrates how the presence of specific functional groups in this compound may confer distinct biological properties not found in its analogs.

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-2-methyl-1-naphthyl acetate, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or esterification of naphthol derivatives. For example, propargyl bromide can react with 1-naphthol or 2-naphthol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base to form alkoxy derivatives. Stirring at room temperature for 2 hours, followed by quenching with ice and extraction with ethyl acetate, yields intermediates . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometric ratios to enhance regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm esterification by identifying shifts for the acetyl group (δ ~2.0–2.5 ppm for CH₃CO) and aromatic protons (δ ~6.5–8.5 ppm).

- X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry and confirms substituent positions. For disordered structures (e.g., methyl group rotation), refinement tools like SHELXL and visualization software like ORTEP-3 are essential .

Q. How should acetate buffer systems be selected for enzymatic studies involving this compound?

Acetate buffers (pH 3.6–5.6) are ideal for maintaining pH during enzymatic assays. Prepare by mixing 0.1 M acetic acid and sodium acetate in varying ratios. For example, pH 5.0 requires ~35 mL of acetic acid and ~65 mL of sodium acetate per 100 mL solution. This minimizes pH-driven denaturation of enzymes interacting with the compound .

Advanced Research Questions

Q. How can rotational disorder in the methyl group of this compound be resolved during X-ray crystallography?

Methyl group disorder (e.g., 60° rotational isomers) is common in crystal structures. Use SHELXL’s PART instruction to model split positions with refined occupancy ratios. Validate using displacement parameter ellipsoids and difference Fourier maps. PLATON’s ADDSYM tool can check for missed symmetry, ensuring accurate refinement .

Q. What methodologies are effective for analyzing hydrogen-bonding networks in crystalline forms of this compound?

Apply graph set analysis (Etter’s approach) to categorize hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For instance, O–H···O interactions between hydroxyl and acetate groups can form infinite chains (C(6) motif). Mercury software visualizes these networks and quantifies bond lengths/angles .

Q. How can contradictory NMR and XRD data on substituent positions be reconciled?

Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. static crystal structures). Combine:

- VT-NMR (Variable Temperature) to detect conformational changes.

- DFT Calculations to compare energy-minimized structures with experimental data. Cross-validate using IR spectroscopy to identify carbonyl stretching frequencies (~1740 cm⁻¹ for esters) .

Q. What validation protocols ensure reliability in crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.